
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is a chemical compound with the molecular formula C76H144CaO8+2 and a molecular weight of 1226.02976. It is known for its unique structure, which includes long hydrocarbon chains and a calcium ion. This compound is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, affecting its properties.
Substitution: The hydrocarbon chains can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) involves its interaction with molecular targets and pathways. The compound’s long hydrocarbon chains and calcium ion play a crucial role in its effects. It can interact with cell membranes, proteins, and other biomolecules, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium hexadec-2-enylsuccinate
- Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)
Uniqueness
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) stands out due to its unique structure, which combines long hydrocarbon chains with a calcium ion. This structure imparts distinctive properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
84540-43-2 |
|---|---|
Fórmula molecular |
C76H144CaO8+2 |
Peso molecular |
1226.0 g/mol |
Nombre IUPAC |
calcium;(E)-3-octadecoxycarbonylnonadec-5-enoic acid |
InChI |
InChI=1S/2C38H72O4.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-38(41)36(35-37(39)40)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,40);/q;;+2/b2*31-29+; |
Clave InChI |
JAFDCBSEOUXYSA-HYFGXEHFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCC.[Ca+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


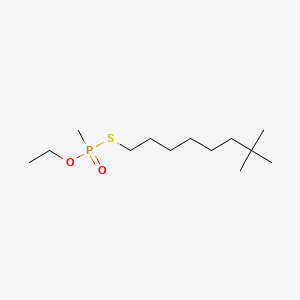
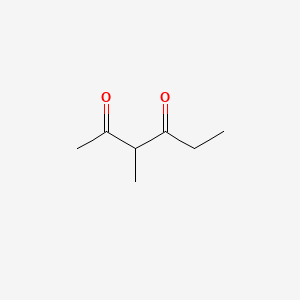
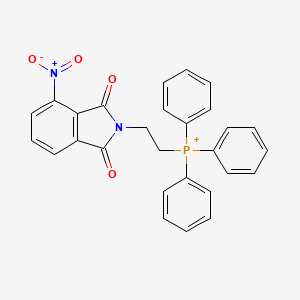
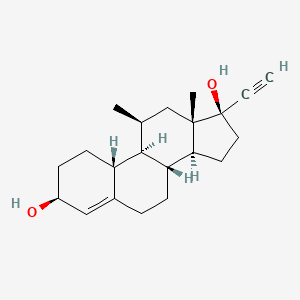

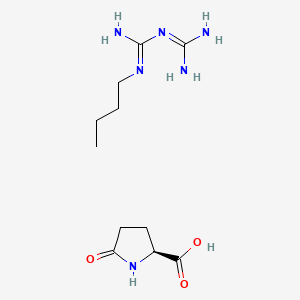
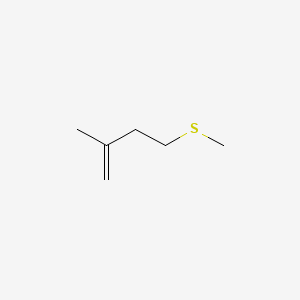
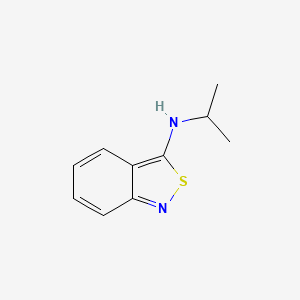
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)

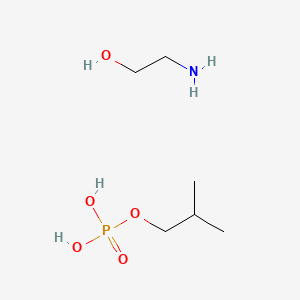

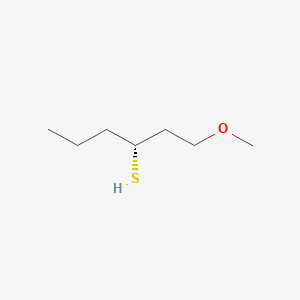
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
